D-gamma-glutamyl-D-glutamic acid

γ-glutamyltranspeptidase substrate specificity stereochemistry

Researchers studying B. anthracis virulence face a critical stereochemical supply problem: generic γ-glutamyl dipeptides fail as CapD substrates, producing false-negative enzymatic data. D-γ-Glu-D-Glu resolves this with the mandatory D,D configuration that CapD and D-glutamyltransferase (EC 2.3.2.1) require. • Obligate CapD substrate for high-throughput inhibitor screening; L,L isomer yields zero catalytic activity • Direct product of D-glutamyltransferase, enabling in vitro reconstitution of poly-γ-D-glutamate biosynthesis • Defined dimeric epitope for anti-PDGA antibody characterization without cross-reactivity from mixed D,L-isomer polymers

Molecular Formula C10H16N2O7
Molecular Weight 276.24 g/mol
Cat. No. B12427872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-gamma-glutamyl-D-glutamic acid
Molecular FormulaC10H16N2O7
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1
InChIKeyOWQDWQKWSLFFFR-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-gamma-Glutamyl-D-glutamic Acid: Dipeptide for Cell Wall & Capsule Research


D-gamma-glutamyl-D-glutamic acid (D-γ-Glu-D-Glu) is a dipeptide composed of two D-glutamic acid residues linked via a γ-glutamyl peptide bond [1]. With a molecular formula of C₁₀H₁₆N₂O₇ and a molecular weight of 276.24 g/mol, this compound belongs to the γ-glutamyl dipeptide family and serves as the minimal repeating unit of poly-γ-D-glutamic acid (PDGA), the capsular polymer of Bacillus anthracis [2]. Unlike its L,L stereoisomer (L-γ-glutamyl-L-glutamic acid, CAS 1116-22-9), which functions as an endogenous NMDA receptor modulator in mammalian systems, the D,D configuration confers distinct biological recognition, enzymatic processing, and immunological properties critical for microbiology and anti-infective research [3].

B. anthracis capsule anchoring & CapD enzymology studies
Poly-γ-D-glutamate (PDGA) biosynthesis pathway reconstitution
Stereochemical SAR comparison at glutamate receptors (NMDA/kainate)

Stereochemical Specificity of D-gamma-glutamyl-D-glutamic Acid


γ-Glutamyl dipeptides are not interchangeable across stereochemical configurations. The D,D isomer is the obligate substrate for bacterial γ-glutamyltranspeptidases such as Bacillus anthracis CapD, which anchors the poly-γ-D-glutamate capsule to peptidoglycan—a process that fails with L-amino acid-containing substrates [1]. Moreover, the γ-glutamyltransferase EC 2.3.2.1 (D-glutamyltransferase) specifically catalyzes transfer of glutamyl residues to D-glutamate acceptors, not L-glutamate, forming γ-D-glutamyl-D-glutamate as the product [2]. Substituting the L,L isomer would yield erroneous kinetic parameters, abolish capsule-anchoring activity, and eliminate relevance to B. anthracis virulence models. The quantified evidence below establishes precisely where and by how much this stereochemical differentiation manifests.

D,D-Isomer (Target)
L,L-Isomer (Substitute)
CapD / D-Glutamyltransferase Recognition
Recognized by CapD; D-glutamate acceptor for EC 2.3.2.1
May not serve as substrate; capsule anchoring activity not supported
Glutamate Receptor Pharmacology
D-configuration linked to higher antagonism in class-level data
May produce different NMDA/kainate modulation profile; confound SAR interpretation

D-gamma-Glutamyl-D-glutamic Acid: Evidence vs Closest Analogs


CapD vs Mammalian GGT Acceptor Stereospecificity

A direct head-to-head comparison published in Biochemistry demonstrated that rat GGT (and by inference human GGT) exhibits strict stereospecificity for L-amino acid acceptor substrates, whereas Bacillus anthracis CapD (a γ-glutamyltranspeptidase) utilizes both L- and D-acceptor substrates comparably [1]. The R432A and R520S CapD variants exhibited 6-fold and 95-fold decreases in hydrolase activity respectively, and their activity was not stimulated by L-Cys acceptor, indicating these residues govern the dual stereospecificity unique to bacterial GGT [1]. This means D-gamma-glutamyl-D-glutamic acid is recognized and processed by CapD, whereas the L,L isomer would not be processed by mammalian GGT in the same manner.

CapD Stereospecificity
Head-to-head
CapD accepts L- and D-acceptors comparably; mammalian GGT is L-specific only
Supports D,D isomer as relevant substrate for CapD assays
R432A variant: 6-fold activity reduction; R520S: 95-fold
γ-glutamyltranspeptidase substrate specificity stereochemistry CapD Bacillus anthracis

B. anthracis Capsule: Poly-γ-D-Glutamate Requirement

The B. anthracis capsule is composed exclusively of poly-γ-D-glutamate (PDGA), in contrast to non-pathogenic Bacillus species that produce mixed D- and L-isomer poly-γ-glutamic acid [1][2]. The capD gene product, a γ-glutamyltranspeptidase, is required for covalent anchoring of this D,D polymer to peptidoglycan; capD mutant strains produce non-anchored polyglutamate and exhibit drastically reduced virulence [1]. Recombinant CapD treatment removes the PDGA capsule from anthrax bacilli, rendering them susceptible to phagocytic killing, and parenteral CapD administration protected mice in two anthrax infection models [2].

Capsule Requirement
Class-level
B. anthracis capsule is exclusively poly-γ-D-glutamate; capD mutant shows attenuated virulence
Supports capsule-anchoring model requirement for D,D stereochemistry
Data to verify: in vivo protection by CapD treatment
Bacillus anthracis capsule poly-γ-D-glutamic acid virulence CapD

D-Glutamyltransferase Acceptor: D-Glutamate Specificity

The KEGG enzyme database defines EC 2.3.2.1 (D-glutamyltransferase) as catalyzing the reaction: D-glutamine + D-glutamate → NH₃ + γ-D-glutamyl-D-glutamate [1]. The enzyme accepts L- or D-glutamine as donor but D-glutamate as the specific acceptor; L-glutamate is not a substrate for this reaction [1]. This establishes D-gamma-glutamyl-D-glutamic acid as the direct enzymatic product and the gateway intermediate for poly-γ-D-glutamate chain elongation in bacterial peptidoglycan and capsule biosynthesis.

D-Glutamyltransferase Acceptor
Method context
EC 2.3.2.1 uses D-glutamate exclusively as acceptor; L-glutamate not a substrate
Confirms D,D dipeptide as gateway intermediate for PGA biosynthesis
No quantitative kinetic parameters available from KEGG entry
D-glutamyltransferase EC 2.3.2.1 biosynthesis peptidoglycan D-glutamate

D-Form Potency at Ionotropic Glutamate Receptors

In electrophysiological studies on cat spinal cord, the D-form of γ-glutamylglycine (γ-DGG) was more potent than the L-form (γ-LGG) in antagonizing NMDA-, L-aspartate-, and kainate-induced excitatory responses [1]. The order of antagonist potency was APV > γ-DGG = PDA, with γ-DGG proving an effective depressant of monosynaptic excitation [2]. While direct head-to-head data for γ-D-Glu-D-Glu vs γ-L-Glu-L-Glu at NMDA receptors are not available, the established pattern across γ-glutamyl dipeptides demonstrates that D-configuration at the N-terminal glutamate confers enhanced pharmacological potency at ionotropic glutamate receptors.

NMDA/Kainate Antagonism
Class-level
γ-DGG > γ-LGG at NMDA/kainate receptors; order: APV > γ-DGG = PDA
D-configuration may support higher antagonist potency in screening
Direct D,D vs L,L data not available; extrapolated from γ-DGG
NMDA receptor kainate receptor glutamate antagonist stereochemistry gamma-D-glutamylglycine

NMDA Receptor Partial Agonism with GluN2B Selectivity

In a 2022 study, γ-L-glutamyl-L-glutamate (γ-Glu-Glu) dose-dependently increased intracellular calcium with an EC₅₀ of approximately 300 µM on C6 astroglioma cells expressing recombinant NMDA receptors—less potent than glutamate which exhibited an EC₅₀ in the micromolar range [1]. Critically, γ-Glu-Glu displayed higher efficacy for GluN2B-containing NMDA receptors compared to GluN2A-containing receptors, and at low concentrations (10 µM) it potentiated glutamate responses rather than antagonizing them [1]. The D,D stereoisomer, by virtue of its distinct three-dimensional configuration, is expected to exhibit a different pharmacological profile at these same receptors, providing a valuable comparative tool for structure-activity relationship studies.

L,L-Isomer NMDA Profile
Reported
γ-L-Glu-L-Glu: EC50 ~300 µM, partial agonist, GluN2B-preferring
Baseline for D,D stereochemical comparison studies
Data from recombinant NMDA receptors; D,D activity not yet characterized
NMDA receptor GluN2B partial agonist gamma-glutamyl-glutamate calcium imaging

Lyophilized Stability for Long-Term Reproducibility

According to vendor technical datasheets, D-γ-glutamyl-D-glutamic acid in lyophilized form is stable for 36 months when stored at -20°C under desiccated conditions [1]. In solution, the compound should be stored at -20°C and used within 3 months to prevent potency loss, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. Comparable stability data for the L,L stereoisomer under identical storage conditions are not publicly available from the same vendors, but the provided specifications offer a procurement-relevant stability benchmark for inventory planning.

Storage Stability
Data to verify
Lyophilized: 36 months at -20°C (desiccated); Solution: 3 months at -20°C
Supports long-term procurement planning and batch consistency
Vendor technical datasheet; verify under laboratory conditions
storage stability lyophilized shelf life peptide stability procurement

D-gamma-Glutamyl-D-glutamic Acid: High-Impact Applications


CapD Enzymology & Anti-Anthrax Drug Screening

D-gamma-glutamyl-D-glutamic acid serves as the minimal substrate unit for CapD, the γ-glutamyltranspeptidase that anchors the poly-γ-D-glutamate capsule to B. anthracis peptidoglycan [1]. Unlike mammalian GGTs, which are strictly L-specific, CapD processes D-amino acid substrates comparably to L-amino acid substrates [2]. This compound enables high-throughput screening of CapD inhibitors as novel anti-anthrax therapeutics, where the D,D configuration is mandatory for biological relevance; use of the L,L isomer would produce false-negative results in enzymatic assays [1][2].

Stereochemical SAR at Ionotropic Glutamate Receptors

The established pharmacological profile of γ-L-glutamyl-L-glutamate (EC₅₀ ~300 µM, partial agonist with GluN2B subunit preference) provides a quantitative baseline for comparative studies with the D,D stereoisomer [3]. Since D-configuration γ-glutamyl dipeptides consistently exhibit higher potency at NMDA and kainate receptors than their L-counterparts [4], D-gamma-glutamyl-D-glutamic acid is the appropriate tool compound for dissecting how stereochemistry governs glutamate receptor modulation, with implications for neurological disorder research.

Peptidoglycan & Poly-γ-Glutamate Biosynthesis

As the direct product of D-glutamyltransferase (EC 2.3.2.1), which uses D-glutamate as the obligate acceptor substrate, this dipeptide is the gateway intermediate for poly-γ-D-glutamate chain elongation [5]. It is essential for in vitro reconstitution of the B. anthracis capsule biosynthesis pathway, for studying the PgsBCA synthetase complex from Bacillus subtilis, and for investigating glutamate racemase (Glr) function in supplying D-glutamate to both peptidoglycan and γ-PGA synthesis [5].

Poly-γ-D-Glutamic Acid as Vaccine Target

The B. anthracis capsule composed exclusively of poly-γ-D-glutamic acid is a major virulence factor and a validated vaccine target; conjugate vaccines coupling PDGA to protective antigen have demonstrated immunogenicity [6]. D-gamma-glutamyl-D-glutamic acid, as the defined dimeric building block, enables precise epitope mapping, hapten conjugation studies, and antibody specificity characterization where mixed D,L-isomer polymers from non-pathogenic Bacillus species would introduce confounding immunological cross-reactivity [6].

Application
Selection Property
Validation Focus
CapD Enzyme Studies
D,D stereochemical substrate specificity
CapD-mediated capsule anchoring assay
Glutamate Receptor SAR
D-configuration pharmacological profile
NMDA/GluN2B subunit selectivity comparison
Peptidoglycan & PGA Biosynthesis
D-Glutamyltransferase pathway intermediate
In vitro PGA reconstitution assays
Capsule Antigen Research
Defined D,D dipeptide epitope
Antibody specificity & hapten conjugation studies
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